molecular formula C22H28N2O5S B14955262 methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B14955262
M. Wt: 432.5 g/mol
InChI Key: DOYBUPKWWJRJTO-UHFFFAOYSA-N
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Description

Methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an isobutyl group, a methoxy-substituted tetrahydro-2H-pyran ring, and a carbamate-linked ester moiety. This structure combines multiple pharmacophoric elements: the thiazole ring is known for its role in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, while the tetrahydro-2H-pyran moiety enhances solubility and bioavailability.

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)oxane-4-carbonyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H28N2O5S/c1-14(2)13-17-18(19(25)28-4)23-21(30-17)24-20(26)22(9-11-29-12-10-22)15-5-7-16(27-3)8-6-15/h5-8,14H,9-13H2,1-4H3,(H,23,24,26)

InChI Key

DOYBUPKWWJRJTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the tetrahydropyran moiety, and the final esterification. One common synthetic route involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole to form the thiazole derivative. This intermediate is then coupled with 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiazole and tetrahydropyran moieties.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring and tetrahydropyran moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features of the Target Compound

The compound’s key structural components include:

  • Thiazole ring : A five-membered aromatic ring with nitrogen and sulfur atoms.
  • Isobutyl substituent at position 5: Enhances lipophilicity and steric bulk.
  • 4-Methoxyphenyl group : Provides electron-donating effects and aromatic interactions.
Thiazole and Thiophene Derivatives

Several structurally analogous compounds share the thiazole or thiophene core with varying substituents:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate Isobutyl, methoxyphenyl, tetrahydro-2H-pyran ~435.45* High lipophilicity, rigid conformation Target
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate Benzothiazole, amino, ethyl ester 302.35 Lower molecular weight, planar structure
Ethyl 4-cyano-3-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-2-thiophenecarboxylate Cyano, pyrazole, thiophene ~437.50* Strong electron-withdrawing groups, potential for tautomerism

*Calculated based on molecular formula.

Key Observations :

  • Steric Effects : The isobutyl group in the target compound increases steric bulk compared to smaller substituents like methyl or ethyl in analogues (e.g., ). This may reduce membrane permeability but enhance target binding specificity.
  • Electronic Effects: The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., cyano in or trifluoromethyl in ), which alter redox stability and binding affinity.
Substituent Effects on Physicochemical Properties
  • Methoxy vs. Fluoro : Fluorophenyl substituents (e.g., in ) increase metabolic stability and electronegativity but reduce solubility compared to methoxyphenyl.
  • Tetrahydro-2H-pyran vs. Benzothiazole : The tetrahydro-2H-pyran ring in the target compound introduces conformational flexibility, whereas benzothiazole derivatives (e.g., ) adopt planar, rigid structures that may limit binding to flexible active sites.

Data Tables

Table 1: Structural and Physicochemical Comparison
Property Target Compound Ethyl 5-amino-1-(4-methylbenzothiazol-2-yl)-pyrazole-4-carboxylate 4-(4-Fluorophenyl)thiazole Derivative
Molecular Weight ~435.45 302.35 ~450*
Key Substituents Methoxyphenyl, isobutyl Benzothiazole, amino Fluorophenyl, triazole
Solubility Moderate (ester group) Low (planar benzothiazole) Low (fluorophenyl)
Synthetic Yield Not reported Not reported High (DMF crystallization)

*Estimated based on analogous structures.

Biological Activity

Methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family. Compounds containing thiazole moieties have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, drawing from various research studies and findings.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study focused on synthesizing various thiazole derivatives found that many of them demonstrated moderate to excellent antibacterial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound was not directly tested in this study but falls within the same structural category, suggesting potential similar activity .

Anticancer Activity

Another area of interest is the anticancer potential of thiazole derivatives. Thiazoles have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain thiazole-based compounds have shown efficacy against breast and lung cancer cell lines by targeting specific pathways involved in tumor growth .

Synthesis and Testing of Thiazole Derivatives

A relevant study synthesized various thiazole derivatives and assessed their biological activities. The synthesized compounds were characterized using spectral methods, and their antimicrobial activities were evaluated using standard protocols. The results indicated that many derivatives exhibited significant antimicrobial effects, with some showing activity comparable to established antibiotics .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound IDStructure TypeActivity (Zone of Inhibition in mm)
5a2-substituted thiazole20
5b4-methylthiazole25
5c5-isobutylthiazole22

Note: Values represent average zones of inhibition against E. coli.

Pharmacological Insights

In a pharmacological study focusing on thiazoles, it was observed that these compounds could modulate various biological pathways, including those related to inflammation and cell signaling. The study highlighted the potential for developing new therapeutic agents based on thiazole structures for treating infections and inflammatory diseases .

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